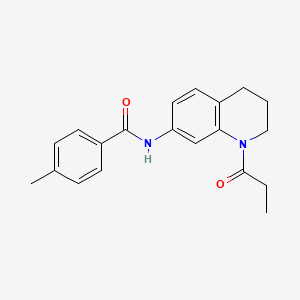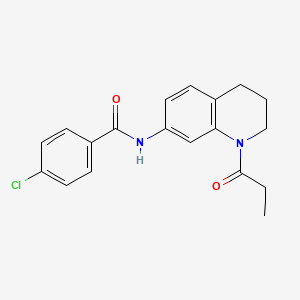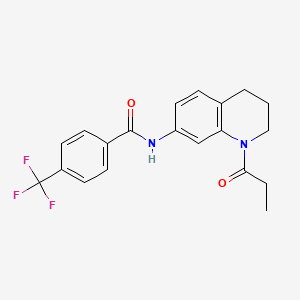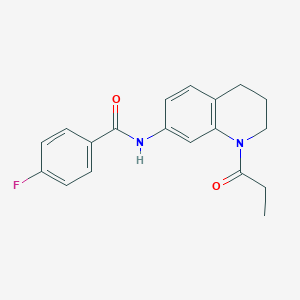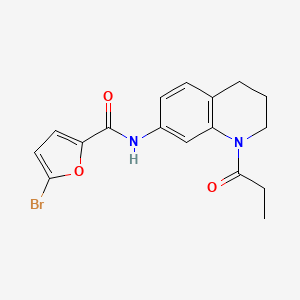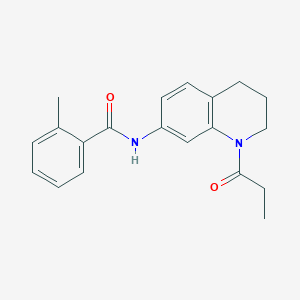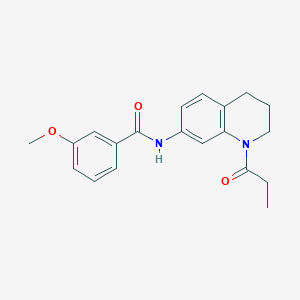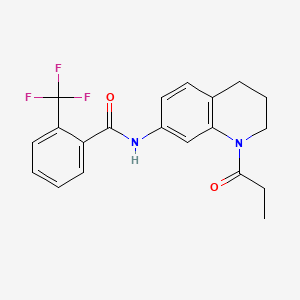
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, or N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, is an organic compound that has been studied for its potential uses in medical and scientific research. This compound is a derivative of the quinoline family and is composed of two aromatic rings and two nitrogen atoms. It is a white crystalline solid with a melting point of 155-156 °C.
科学的研究の応用
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in medical and scientific research. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has been studied as a potential treatment for Alzheimer’s disease and other neurological disorders. In addition, this compound has been investigated as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
作用機序
The mechanism of action of N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity, thus preventing the breakdown of acetylcholine. In addition, the compound may bind to the active site of the enzyme COX-2 and inhibit its activity, thus preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase acetylcholine levels in the brain, which may lead to improved cognitive function. In addition, this compound has been found to inhibit the activity of the enzyme COX-2, which may lead to reduced inflammation.
実験室実験の利点と制限
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained from commercial suppliers. Additionally, this compound has been found to be a potent inhibitor of both acetylcholinesterase and COX-2, making it a useful tool for research into neurological and inflammatory disorders. However, this compound has not been extensively studied, so its safety and efficacy for use in humans is not yet known.
将来の方向性
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has potential applications in the treatment of neurological and inflammatory disorders. Further research is needed to understand the mechanism of action of this compound and to determine its safety and efficacy for use in humans. Additionally, further research is needed to explore the potential of this compound to be used as a drug delivery system for other drugs. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs to treat neurological and inflammatory disorders.
合成法
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can be synthesized through a reaction between 1-propyl-1,2,3,4-tetrahydroquinoline and 2-trifluoromethylbenzoyl chloride in an aprotic solvent such as dichloromethane at room temperature. The reaction yields an intermediate product which is then treated with an alkali to form the desired compound.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRHXUEHBDJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






